molecular formula C2H3NO2 B14395198 Oxaziridine-2-carbaldehyde CAS No. 88673-08-9

Oxaziridine-2-carbaldehyde

Cat. No.: B14395198
CAS No.: 88673-08-9
M. Wt: 73.05 g/mol
InChI Key: PSEPJBDNXOQXTN-UHFFFAOYSA-N
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Description

Oxaziridine-2-carbaldehyde is an organic compound characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines are widely used as intermediates in organic synthesis, particularly in oxidation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxaziridine-2-carbaldehyde can be synthesized through the oxidation of imines using peracids. This method involves the reaction of an imine with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions . Another approach involves the amination of carbonyl compounds, where the carbonyl compound reacts with an amine in the presence of an oxidizing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxaziridine synthesis can be applied. Industrial production typically involves large-scale oxidation reactions using peracids or other oxidizing agents under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Oxaziridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of oxaziridine-2-carbaldehyde involves the transfer of oxygen or nitrogen atoms to substrates. This transfer occurs through a nucleophilic attack on the electrophilic sites of the oxaziridine ring. The strained ring structure and weak N-O bond facilitate these transfer reactions, making this compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Oxaziridine-2-carbaldehyde is unique due to its ability to transfer both oxygen and nitrogen atoms, whereas similar compounds like diaziridines and dioxiranes are limited to specific types of atom transfers. This versatility makes this compound a valuable reagent in various chemical transformations .

Properties

CAS No.

88673-08-9

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

IUPAC Name

oxaziridine-2-carbaldehyde

InChI

InChI=1S/C2H3NO2/c4-1-3-2-5-3/h1H,2H2

InChI Key

PSEPJBDNXOQXTN-UHFFFAOYSA-N

Canonical SMILES

C1N(O1)C=O

Origin of Product

United States

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